molecular formula C9H10F3N B2826570 2,6-Dimethyl-4-(trifluoromethyl)aniline CAS No. 144991-53-7

2,6-Dimethyl-4-(trifluoromethyl)aniline

Cat. No.: B2826570
CAS No.: 144991-53-7
M. Wt: 189.181
InChI Key: AKHBCRYOUZZLGV-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3N. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by methyl groups, and the hydrogen at position 4 is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Mechanism of Action

Target of Action

It is often used as a building block in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific reactions it is involved in.

Mode of Action

It is known to be used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. In this process, a palladium catalyst facilitates the coupling of an organoboron compound with a halide or pseudohalide .

Biochemical Pathways

Its use in suzuki–miyaura cross-coupling reactions suggests that it may play a role in the synthesis of various organic compounds .

Result of Action

As a building block in organic synthesis , its effects would likely depend on the specific compounds it is used to produce.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group into the aniline structure. One common method is the direct fluorination of 2,6-dimethylaniline using trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The process may include steps such as purification and distillation to obtain the compound in high purity. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted aniline compounds. These products have significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Scientific Research Applications

2,6-Dimethyl-4-(trifluoromethyl)aniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-(trifluoromethyl)aniline
  • 2,6-Dimethyl-4-(trifluoromethoxy)aniline
  • 2,6-Dimethyl-4-(trifluoromethyl)phenol

Uniqueness

2,6-Dimethyl-4-(trifluoromethyl)aniline is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable in various applications .

Properties

IUPAC Name

2,6-dimethyl-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-5-3-7(9(10,11)12)4-6(2)8(5)13/h3-4H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHBCRYOUZZLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144991-53-7
Record name 2,6-dimethyl-4-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2,6-dibromo-4-trifluoromethyl aniline (1.00 g, 3.14 mmol), trimethylboroxin (1.16 ml, 1.04 g, 8.33 mmol), potassium carbonate (1.15 g, 8.33 mmol) and catalytic amount (10%) Pd(PPh3)4 in DMF (5 ml) was heated to 90° C. for 14 h. Water (10 ml) was added. The mixture was extracted with ethyl acetate (3×20 ml). The combined EtOAc layers were washed with brine and dried over sodium sulfate. The titled compound was obtained as a colorless oil after a flash column using EtOAc:hexane (1:9) as the elute. 1H NMR (CDCl3, 500 MHz): δ 7.28 (s, 1H), 7.22 (s, 1H), 3.88 (br s, 2H), 2.21 (s, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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